5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol
Description
Properties
IUPAC Name |
5-[4-(4-hydroxyphenyl)phenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-16-7-5-13(6-8-16)12-1-3-14(4-2-12)15-9-17(20)11-18(21)10-15/h1-11,19-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADMQAUVBPTTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol, commonly known as resveratrol , is a polyphenolic compound that has garnered significant attention in scientific research due to its diverse biological activities and potential applications. This article explores the various applications of this compound, particularly in the fields of medicine, materials science, and organic synthesis.
Antioxidant Activity
Resveratrol is well-known for its potent antioxidant properties. It scavenges free radicals, thereby mitigating oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .
Anti-inflammatory Effects
Research indicates that resveratrol exhibits anti-inflammatory properties by modulating signaling pathways involved in inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for therapeutic interventions in inflammatory diseases .
Cancer Research
Resveratrol's ability to influence cell signaling pathways has led to investigations into its potential role in cancer prevention and treatment. Studies suggest that it may inhibit tumor growth and metastasis through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Emerging research highlights resveratrol's neuroprotective effects, suggesting it may have potential in treating neurodegenerative diseases like Alzheimer's. Its antioxidant properties may help protect neurons from oxidative damage.
Organic Synthesis
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol serves as a versatile building block in organic synthesis. Its structure allows for the modification of substituents on aromatic rings, facilitating the development of new materials with tailored properties for specific applications .
Covalent Organic Frameworks (COFs)
The compound is utilized in synthesizing covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation processes, and catalysis. The hydroxyl groups facilitate hydrogen bonding interactions that are critical for the stability and functionality of these frameworks .
Photoluminescent Materials
Research has indicated that resveratrol derivatives can be used to create photoluminescent materials suitable for organic light-emitting diodes (OLEDs). The unique structural features allow for efficient energy transfer within these materials .
Case Study 1: Resveratrol in Cancer Therapy
A study published in Cancer Research investigated the effects of resveratrol on breast cancer cells. Results showed that resveratrol significantly inhibited cell proliferation and induced apoptosis through the activation of specific signaling pathways. This suggests its potential as an adjunct therapy in breast cancer treatment .
Case Study 2: Neuroprotective Effects in Alzheimer's Disease
In a preclinical study published in Neurobiology of Aging, researchers demonstrated that resveratrol administration improved cognitive function and reduced amyloid-beta plaque accumulation in mouse models of Alzheimer's disease. These findings support further investigation into resveratrol as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. It also interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Antioxidant Activity and Electronic Properties
- Biphenyl vs. However, the rigidity of the biphenyl group may enhance binding to biological targets .
- Catechol vs. 1,3-Diol: Piceatannol’s 1,2-diol (catechol) moiety enables concerted two-proton-coupled electron transfer (2PCET), making it a stronger superoxide scavenger than resveratrol or the target compound .
- Azo Derivatives : The azo-linked analog (4-((4-hydroxyphenyl)diazenyl)benzene-1,3-diol) exhibits minimal antimicrobial activity (MIC >128 mg/mL against S. aureus), suggesting that the biphenyl or stilbene frameworks are more bioactive .
Biological Activity
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol, also known as BPC (Bisphenol C), is a compound of significant interest due to its biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol has the following chemical structure:
- Molecular Formula : C18H16O3
- Molecular Weight : 284.32 g/mol
- IUPAC Name : 5-[4-(4-hydroxyphenyl)phenyl]benzene-1,3-diol
This compound belongs to the class of organic compounds known as bisphenols, characterized by their phenolic structures which contribute to their biological activities.
Estrogen Receptor Modulation
Research indicates that BPC exhibits selective binding to estrogen receptors (ERs), particularly ERβ. In competitive binding assays, BPC showed a preference for ERβ over ERα, demonstrating antagonistic activity against ERβ in reporter gene assays using HeLa cells. This suggests that BPC may interfere with estrogen signaling pathways, potentially influencing conditions related to hormone regulation .
Antioxidant Activity
BPC has also been evaluated for its antioxidant properties. Studies have shown that compounds with similar structures exhibit significant radical scavenging activity. The antioxidant capacity is crucial for mitigating oxidative stress-related diseases, including cancer and cardiovascular disorders .
Antimicrobial Activity
In vitro studies have demonstrated that BPC and its analogues possess antimicrobial properties against various bacterial strains. The mechanism involves the inhibition of bacterial growth through interference with cellular processes. For instance, compounds derived from benzene-1,3-diol structures have shown effective antibacterial activity comparable to standard antibiotics .
Case Studies and Experimental Data
-
Estrogenic Activity :
- A study involving reporter assays revealed that BPC functions as a partial agonist for ERβ, inducing transcriptional activity at concentrations comparable to other bisphenol derivatives. This activity was significantly less than that of estradiol (E2), indicating a lower potency but notable interaction with the receptor .
- Antioxidant Evaluation :
- Antimicrobial Testing :
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol, and how can purity be optimized?
The compound is typically synthesized via oxidative dimerization of phenolic precursors. For example, silver(I) acetate in dry methanol under controlled temperature (50°C) promotes regioselective coupling of 4-hydroxystilbene derivatives, yielding racemic mixtures of dehydrodimers . Purity optimization involves chromatographic purification (e.g., silica gel columns) and verification via NMR (e.g., ¹H and ¹³C) to confirm stereochemical integrity .
Q. What spectroscopic techniques are recommended for structural characterization?
Use a combination of:
- ¹H/¹³C NMR : To identify hydroxyl groups, aromatic protons, and substituent positions (e.g., d6-DMSO solvent for resolving phenolic protons) .
- UV-Vis and Fluorescence Spectroscopy : To study electronic transitions and aggregation effects, particularly in bio-active contexts .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation and fragmentation patterns .
Q. How can researchers assess the antioxidant activity of this compound?
Adopt assays such as:
- DPPH/ABTS Radical Scavenging : Measure reduction of stable radicals at 517 nm (DPPH) or 734 nm (ABTS) .
- Phase II Enzyme Induction : Evaluate NAD(P)H:quinone oxidoreductase (NQO1) activity in cell cultures, referencing protocols for resveratrol analogs .
Advanced Research Questions
Q. How do substituent modifications influence biological activity?
Substituents on the phenyl rings significantly alter bioactivity. For example:
- Hydroxyl Group Position : Para-substitution enhances antioxidant capacity, while meta-substitution may reduce bioavailability .
- Methoxy Groups : Introduce steric hindrance, affecting binding to targets like SIRT1 or cyclooxygenase (COX) .
- Structure-Activity Relationship (SAR) : Compare MIC values (e.g., >128 mg/mL for antimicrobial activity in analogs) to identify pharmacophores .
Q. What methodologies resolve contradictions in reported bioactivity data?
Discrepancies often arise from:
- Experimental Conditions : Varying solvent systems (e.g., DMSO vs. ethanol) impact solubility and activity .
- Cell Line Specificity : Test multiple lines (e.g., leukemia HL-60 vs. solid tumors) to confirm antiproliferative effects .
- Dose-Response Curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values and validate reproducibility .
Q. How can stereochemical complexity be addressed in synthesis?
- Chiral Chromatography : Separate enantiomers using amylose- or cellulose-based columns .
- ECD Spectroscopy : Compare experimental electronic circular dichroism (ECD) with DFT-calculated spectra to assign configurations .
- X-ray Crystallography : Resolve absolute configurations for crystalline derivatives .
Q. What advanced techniques analyze in vitro metabolites?
- LC-HRMS/MS : Profile phase I/II metabolites using C18 columns and gradient elution (e.g., 0.1% formic acid/acetonitrile) .
- Isotopic Labeling : Track metabolic pathways via ¹³C-labeled precursors in hepatocyte models .
Notes for Methodological Rigor
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

